![molecular formula C13H14ClFO4 B2425810 Diethyl 2-(4-chloro-2-fluorophenyl)malonate CAS No. 680211-90-9](/img/structure/B2425810.png)
Diethyl 2-(4-chloro-2-fluorophenyl)malonate
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Overview
Description
Diethyl 2-(4-chloro-2-fluorophenyl)malonate is a chemical compound with the CAS Number: 680211-90-9 and a molecular weight of 288.7 . It is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form .
Molecular Structure Analysis
The linear formula for Diethyl 2-(4-chloro-2-fluorophenyl)malonate is C13H14ClFO4 . Unfortunately, detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
Diethyl 2-(4-chloro-2-fluorophenyl)malonate has a molecular weight of 288.71 g/mol . It is an irritant and is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form .Scientific Research Applications
Synthesis and Drug Development
- Diethyl 2-(2-chloronicotinoyl)malonate is a nitrogen-containing water-soluble carboxylic acid, important as an intermediate in small molecule anticancer drugs. Its structure is found in many small molecule kinase inhibitors, highlighting its role in the development of targeted cancer therapies (Xiong et al., 2018).
Chemical Synthesis and Properties
- The compound can form exciplexes in a polymer matrix, with its fluorescence intensity strongly dependent on concentration, suggesting intermolecular exciplex formation (Yuan et al., 1989).
- It can undergo amination reactions with alkyl Grignard reagents, yielding N-alkylation products that can be converted into N-alkyl-p-anisidines, demonstrating its versatility in synthetic organic chemistry (Niwa et al., 2002).
Reaction Kinetics and Mechanisms
- The reaction of fluoro-2,4-dinitrobenzene with the sodium salt of diethyl malonate forms diethyl (2,4-dinitrophenyl)malonate, providing insights into nucleophile substitution reactions and their kinetics (Leffek & Tremaine, 1973).
Supramolecular Assembly and Non-Covalent Interactions
- The crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) exhibit strong intramolecular N–H⋯O hydrogen bonding and other weak interactions, contributing to our understanding of supramolecular chemistry (Shaik et al., 2019).
Conformational Studies
- Conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate have been analyzed, providing insight into the diastereotopic characteristics of similar compounds (Saravanan et al., 2005).
Synthetic Technology Developments
- Studies on the synthesis of diethyl [2-(phenylthio) ethyl]malonate and other derivatives have contributed to the development of more efficient synthetic methods in organic chemistry (Yu Ya-xi, 2015).
Safety and Hazards
Diethyl 2-(4-chloro-2-fluorophenyl)malonate is classified as an irritant . It has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403+P233-P501 .
properties
IUPAC Name |
diethyl 2-(4-chloro-2-fluorophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIOUPXFNIJXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chloro-2-fluorophenyl)malonate |
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